Ovothiol A

Description

Natural Distribution Across Biological Systems

Marine Invertebrates and Microalgae

Ovothiol A was first isolated from the eggs of marine invertebrates, including sea urchins (e.g., Paracentrotus lividus, Strongylocentrotus purpuratus, Sphaerechinus granularis, Arbacia lixula), sea stars (Marthasterias glacialis, Astropecten aurantiacus), holothurians (Holothuria tubulosa), mollusks (scallops like Chlamys hastata, common octopus Octopus vulgaris, European squid Loligo vulgaris), and marine worms (Platynereis dumerilii). researchgate.netresearchgate.netnih.govunibo.itunina.itnih.gov In sea urchins, ovothiols are present at millimolar concentrations in eggs and are thought to protect against the oxidative burst that occurs during fertilization and in larvae exposed to environmental stressors. nih.govunibo.itresearchgate.netunina.itnih.gov

Ovothiols are also produced by microalgae, including diatoms (Skeletonema marinoi, Phaeodactylum tricornutum) and the green microalga Euglena gracilis. researchgate.netnih.govunina.itnih.govmdpi.comroyalsocietypublishing.org Diatoms, which are abundant in marine and freshwater environments, have been shown to produce ovothiol B, and the presence of the ovoA gene has been identified in both centric and pennate diatoms. nih.govmdpi.commdpi.com The production of ovothiols in microalgae is hypothesized to play a role in defense against light-dependent oxidative stress. mdpi.com

Bacteria and Pathogenic Protozoa

This compound is found in various bacteria, with biosynthetic genes (ovoA and ovoB) primarily encountered in marine aerobic Proteobacteria. oup.comresearchgate.netnih.gov Some of these bacteria engage in symbiotic or parasitic relationships with other organisms. oup.com Genomic and metagenomic studies have investigated the distribution and diversification of ovothiol biosynthetic enzymes in bacteria, revealing a complex evolutionary pattern that includes horizontal gene transfer events. oup.comunina.it

Pathogenic protozoa, particularly those belonging to the order Kinetoplastida, such as Leishmania major, Leishmania donovani, Trypanosoma cruzi, and Crithidia fasciculata, also produce this compound. rsc.orgresearchgate.netnih.govunibo.itroyalsocietypublishing.orgbiorxiv.orgmdpi.combiorxiv.org In these parasites, this compound is suggested to contribute to defense against oxidative stress encountered during infection, such as that produced by host macrophages. nih.govunibo.itmdpi.com While its exact role is still being investigated, studies in Leishmania mexicana have shown that while this compound is present, its absence due to ovoA gene excision did not significantly impact the parasite's growth or ability to infect macrophages, suggesting it may be part of a redundant thiol network. biorxiv.orgbiorxiv.org

Vertebrate Occurrence

While the ovoA gene, essential for ovothiol biosynthesis, appears to have been lost in bony vertebrates during the transition to terrestrial environments, this compound has unexpectedly been identified in certain fish tissues. mdpi.comresearchgate.netresearchgate.net High concentrations of this compound have been found in the eye lenses of freshwater fish, and it has also been detected in lower concentrations in fish gills. researchgate.netnih.gov This suggests that ovothiol may be a more common antioxidant in aquatic vertebrates than previously realized and could play a role in antioxidant cell protection in various fish tissues and species. nih.gov The presence of ovothiol in fish tissues might be due to dietary uptake from ovothiol-producing organisms like microalgae or metabolic exchange with associated bacteria. nih.gov

Table 1: Natural Distribution of Ovothiol Forms

| Organism Group | This compound | Ovothiol B | Ovothiol C | Specific Examples Mentioned |

| Marine Invertebrates | Widespread | Less Common | Less Common | Sea urchins, sea stars, holothurians, mollusks (scallops, octopus, squid), marine worms |

| Microalgae | Present | Present | Not specified | Diatoms (Skeletonema marinoi, Phaeodactylum tricornutum), Euglena gracilis |

| Bacteria | Present | Not specified | Not specified | Marine aerobic Proteobacteria |

| Pathogenic Protozoa | Present | Present | Not specified | Leishmania major, Leishmania donovani, Trypanosoma cruzi, Crithidia fasciculata |

| Vertebrates (Fish) | Present | Not specified | Not specified | Freshwater fish eye lenses and gills |

Note: This table summarizes the distribution based on the provided text and may not be exhaustive.

Table 2: Key Enzymes in Ovothiol Biosynthesis

| Enzyme | Function | Substrates Involved |

| OvoA | Sulfoxide (B87167) synthase and methyltransferase | L-Histidine, L-Cysteine |

| OvoB | β-Lyase (cleaves sulfoxide intermediate) | Sulfoxide intermediate |

Table 3: Properties of this compound Compared to Other Thiols

| Thiol | Approximate Thiol pKa | Approximate Redox Potential (vs. SHE) |

| This compound | 1.0 - 1.4 | -0.09 V |

| Glutathione (B108866) | 8.7 | -0.26 V |

| Trypanothione (B104310) | Not specified | -0.24 V |

Note: pKa values and redox potentials can vary depending on conditions and source.

This compound is a unique sulfur-containing amino acid found in various organisms, including marine invertebrates, microalgae, and bacteria. nih.govroyalsocietypublishing.org It is a π-N-methyl-5-thiohistidine and is known for its antioxidant properties. royalsocietypublishing.orgroyalsocietypublishing.org Research into its biosynthesis has revealed a fascinating pathway involving specific enzymatic activities. royalsocietypublishing.orgroyalsocietypublishing.org

Enzymatic and Molecular Basis of this compound Biosynthesis

The biosynthesis of this compound involves a distinct enzymatic pathway that facilitates the transfer of sulfur from cysteine to histidine and subsequent methylation. royalsocietypublishing.orgroyalsocietypublishing.orgnih.gov This process is primarily carried out by two key enzymes: 5-histidylcysteine sulfoxide synthase (OvoA) and a pyridoxal (B1214274) 5-phosphate (PLP)-dependent β-lyase (OvoB). royalsocietypublishing.orgroyalsocietypublishing.orgresearchgate.net

Biosynthetic Pathway Elucidation

The biosynthetic route to this compound has been elucidated through various studies, particularly in organisms like Erwinia tasmaniensis and Trypanosoma cruzi. biorxiv.orgacs.org The pathway involves a series of steps catalyzed by OvoA and OvoB. researchgate.net

Initial Substrate Incorporation and C-S Coupling

The biosynthesis begins with the oxidative coupling of L-histidine and L-cysteine. nih.govacs.orgacs.orgunina.it This crucial step involves the formation of a carbon-sulfur (C-S) bond between the sulfhydryl group of cysteine and the C5 position of the imidazole (B134444) ring of histidine, resulting in the formation of a 5-histidylcysteine sulfoxide conjugate. nih.govroyalsocietypublishing.orgnih.govresearchgate.netunina.it This oxidative C-S bond formation is considered an unprecedented reaction strategy in nature. royalsocietypublishing.org

Role of 5-Histidylcysteine Sulfoxide Synthase (OvoA)

OvoA (5-histidylcysteine sulfoxide synthase) is a key enzyme in the ovothiol biosynthetic pathway. royalsocietypublishing.orgbiorxiv.orgwikipedia.orgnih.govresearchgate.netresearchgate.net It is a bifunctional enzyme in many organisms, catalyzing not only the initial oxidative C-S coupling reaction between histidine and cysteine but also the terminal methylation step. royalsocietypublishing.orgroyalsocietypublishing.orgresearchgate.netunina.it OvoA facilitates the oxidative addition of cysteine to histidine to form the 5-histidylcysteine sulfoxide intermediate. wikipedia.org In some organisms, OvoA contains an S-adenosyl methionine (SAM)-transferase C-terminal domain responsible for the methylation of 5-thiohistidine. nih.govroyalsocietypublishing.org OvoA is a nonheme iron enzyme, and its activity requires oxygen and iron. nih.govacs.orgunina.it

Function of Pyridoxal 5-Phosphate Dependent β-Lyase (OvoB)

Following the formation of the 5-histidylcysteine sulfoxide intermediate by OvoA, a pyridoxal 5-phosphate (PLP)-dependent β-lyase, OvoB, cleaves this intermediate. nih.govroyalsocietypublishing.orgroyalsocietypublishing.orgresearchgate.net This cleavage removes the cysteinyl moiety, leading to the production of 5-thiohistidine. nih.govroyalsocietypublishing.orgresearchgate.net PLP-dependent enzymes are known for their versatility in catalyzing reactions involving amino acids, often acting as electrophilic catalysts that stabilize carbanionic intermediates through the formation of Schiff bases. wikipedia.orgebi.ac.ukfrontiersin.org Beta-lyases, a class of PLP-dependent enzymes, are involved in cleavage reactions. ebi.ac.ukebi.ac.uknih.gov

Terminal Methylation Reactions

The final step in the biosynthesis of this compound is the methylation of 5-thiohistidine. nih.govCurrent time information in Santa Comba Dão, PT. This reaction, which occurs at the π-nitrogen (N1) of the imidazole ring, is catalyzed by the methyltransferase domain of OvoA in many organisms. nih.govroyalsocietypublishing.orgresearchgate.netunina.it This SAM-dependent methylation yields the final product, this compound (π-N-methyl-5-thiohistidine). royalsocietypublishing.orgresearchgate.netunina.it In some cases, OvoA can also utilize mono- or dimethyl-histidine as substrates, leading to the production of ovothiol B and ovothiol C, respectively, although this compound is the most abundant form found in nature. nih.gov

Mechanistic Investigations of Biosynthetic Enzymes

Detailed mechanistic studies have focused particularly on the initial and key enzyme, OvoA, to understand the intricate chemical transformations it catalyzes.

Catalytic Mechanisms of OvoA (Nonheme Iron Enzyme)

OvoA is classified as a mononuclear nonheme iron enzyme. acs.orgacs.orgresearchgate.netnih.gov Mechanistic investigations have aimed to elucidate how OvoA catalyzes the oxidative C-S bond formation between histidine and cysteine. acs.orgresearchgate.netmdpi.com This reaction involves a four-electron oxidation process and requires O₂. acs.orgresearchgate.net

Studies have revealed that OvoA utilizes a nonheme iron center coordinated by histidine residues. researchgate.netnih.govosti.gov Recent research has identified and characterized a kinetically competent S=1 iron(IV) intermediate in OvoA from Methyloversatilis thermotolerans. osti.govcmu.edunih.gov This intermediate spin iron(IV) species, supported by a four-histidine ligand environment (three from the protein and one from the substrate), is crucial for enabling the C-S bond formation. osti.govnih.gov This finding is significant as it represents the first experimental observation of an intermediate spin iron(IV) species in nonheme iron enzymes and provides insights into the mechanism of oxidative C-S bond formation in ovothiol biosynthesis. osti.govcmu.edunih.gov

There has been debate regarding the order of events in OvoA catalysis, specifically whether oxidative C-S bond formation or sulfur oxidation occurs first. acs.orgbu.edu Some studies, utilizing techniques like kinetic isotope effects and active site modifications, suggest that oxidative C-S bond formation is likely the initial step. acs.orgmdpi.combu.edu Active site residues, such as tyrosine, have been implicated in playing key roles in modulating OvoA activity and partitioning between different reaction pathways, including oxidative coupling and cysteine dioxygenase activity (oxidation of cysteine to cysteine sulfinic acid), which OvoA can also catalyze. acs.orgbu.edunih.govsemanticscholar.orgbu.edu

Crystal structures of OvoA, including one in complex with its substrates L-histidine and L-cysteine, have provided valuable structural information, revealing the presence of both a sulfatase domain at the N-terminus and a SAM-dependent methyltransferase domain at the C-terminus. acs.org These structures, along with spectroscopic and computational studies, contribute to understanding how the enzyme's active site facilitates the complex chemistry of ovothiol biosynthesis. acs.orgresearchgate.net

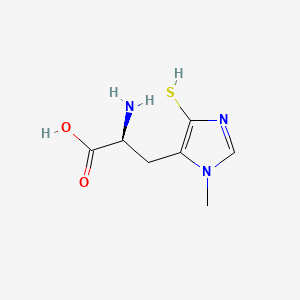

Structure

2D Structure

3D Structure

Properties

CAS No. |

108418-13-9 |

|---|---|

Molecular Formula |

C7H11N3O2S |

Molecular Weight |

201.25 g/mol |

IUPAC Name |

(2S)-2-amino-3-(3-methyl-5-sulfanylimidazol-4-yl)propanoic acid |

InChI |

InChI=1S/C7H11N3O2S/c1-10-3-9-6(13)5(10)2-4(8)7(11)12/h3-4,13H,2,8H2,1H3,(H,11,12)/t4-/m0/s1 |

InChI Key |

XWKKYVJREGXHFO-BYPYZUCNSA-N |

SMILES |

CN1C=NC(=C1CC(C(=O)O)N)S |

Isomeric SMILES |

CN1C=NC(=C1C[C@@H](C(=O)O)N)S |

Canonical SMILES |

CN1C=NC(=C1CC(C(=O)O)N)S |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-N-methyl-4-mercaptohistidine ovothiol A U23 |

Origin of Product |

United States |

Enzymatic and Molecular Basis of Ovothiol a Biosynthesis

Mechanistic Investigations of Biosynthetic Enzymes

Regioselectivity in Carbon-Sulfur Bond Formation

A crucial aspect of OvoA activity is its regioselectivity in forming the carbon-sulfur bond. OvoA catalyzes the oxidative coupling between L-histidine and L-cysteine, specifically forming a C-S bond at the C5 position of the imidazole (B134444) ring of histidine. nih.govnih.gov This is distinct from the biosynthesis of ergothioneine (B1671048), a related thiol-histidine, where the sulfur is attached at the C2 position of the imidazole ring, catalyzed by different enzymes like EgtB or Egt1. nih.govwikipedia.orgnih.govnih.gov The structural differences in the active sites of OvoA and enzymes involved in ergothioneine biosynthesis are believed to dictate this regioselectivity, exposing the L-histidine Cδ to the L-cysteine sulfur atom in OvoA. nih.govsjtu.edu.cn

Active Site Residue Analysis and Mutagenesis Studies

Studies involving active site residue analysis and mutagenesis have been instrumental in understanding OvoA's catalytic mechanism. While specific detailed analyses of individual active site residues and extensive mutagenesis studies for OvoA across various organisms were not extensively detailed in the search results, one study highlighted the role of a tyrosine residue (Y417 in Erwinia tasmaniensis OvoA) in the catalytic cycle. acs.orgnih.gov Mutation of this tyrosine residue was shown to modulate the rate-limiting steps of OvoA catalysis, suggesting its involvement in redox processes during the reaction. acs.orgnih.gov Obtaining the crystal structure of OvoA from Hydrogenimonas thermophila (OvoATh2) has provided critical structural information that helps explain the C-S bond formation regioselectivity and offers a basis for future structure-function correlation studies. nih.govsjtu.edu.cn This structure revealed differences in substrate positioning within the active site compared to ergothioneine biosynthetic enzymes. nih.gov

Reaction Kinetic Studies

Kinetic studies provide insights into the rates and mechanisms of enzymatic reactions. Steady-state kinetic studies of wild-type OvoA have been conducted. nih.gov One study reported a small solvent deuterium (B1214612) kinetic isotope effect (KIE) of 1.2 ± 0.1 for wild-type OvoA. nih.gov Another study using the isotopically sensitive branching method measured a solvent deuterium KIE of 1.29 ± 0.01. nih.gov These KIE studies can help in understanding the rate-determining steps and the involvement of solvent in the reaction mechanism. acs.orgnih.gov Kinetic measurements have also been performed to study the antioxidant properties of Ovothiol A itself, such as its oxidation by hydrogen peroxide and the reduction of oxidized ovothiol (OSSO) by glutathione (B108866) (GSH). mdpi.comresearchgate.net

Computational Chemistry Approaches (QM/MM) in Enzymatic Catalysis

Computational chemistry approaches, particularly QM/MM (quantum mechanics/molecular mechanics) methods, have been employed to study the enzymatic catalysis of OvoA. wikidata.orgguidetopharmacology.orgresearchgate.net QM/MM simulations are powerful tools for investigating chemical reactions in complex biological systems like enzymes, combining the accuracy of quantum mechanics for the reactive site with the efficiency of molecular mechanics for the surrounding environment. wikipedia.org These studies have been used to model the energy profile and key intermediates involved in the C-S bond formation catalyzed by OvoA. researchgate.net QM/MM calculations have helped in understanding the reaction pathways and the energy barriers involved, complementing experimental observations and providing detailed mechanistic insights at the atomic level. researchgate.netdntb.gov.ua For instance, QM/MM calculations have explored competing reaction pathways and the energy barriers associated with steps like S-O2 bond formation and hydrogen atom abstraction. researchgate.net

Genetic Regulation and Expression of Biosynthetic Genes

The biosynthesis of this compound is governed by the expression of specific genes, primarily ovoA. The regulation of these genes is crucial for controlling ovothiol production in response to developmental cues and environmental conditions.

Gene Conservation and Phylogenomic Analysis of ovoA

The ovoA gene, encoding the key enzyme in ovothiol biosynthesis, is found in a wide range of organisms, including almost all metazoans, marine arthropods, marine bacteria, microalgae, and protozoans. mdpi.comnih.govunina.itroyalsocietypublishing.orgwikipedia.orgbiorxiv.orgacs.orgfishersci.ieinvivochem.cn Phylogenomic analysis of ovoA has revealed insights into its evolutionary history and distribution. Studies have shown that ovoA is conserved across many metazoans, although it appears to have been lost in certain lineages, such as bony fishes and insects. mdpi.commdpi.comacs.org Phylogenetic analyses of ovoA sequences from different marine arthropods suggest possible evolutionary divergence within this group. mdpi.com The presence of ovoA in diverse taxa, from bacteria to eukaryotes, indicates an ancient origin for ovothiol biosynthesis. nih.govunina.it Phylogenomic approaches involve analyzing gene sequences across multiple genomes to infer evolutionary relationships and track gene presence or absence. nih.govfrontiersin.orgmerenlab.org

Transcriptional Regulation in Response to Environmental Stimuli

The transcriptional regulation of the ovoA gene allows organisms to modulate ovothiol production in response to environmental stimuli. mdpi.comunina.itinvivochem.cn In marine organisms, ovothiols play a significant role in defense against oxidative stress, which can be induced by various environmental factors. mdpi.commdpi.com Studies in the sea urchin Paracentrotus lividus have shown changes in ovoA gene expression during development and in response to stress conditions. mdpi.comunina.it For example, ovoA expression was high in eggs, decreased after fertilization, and increased again in later larval stages. mdpi.com In diatoms, the expression of ovoA has been shown to depend on light conditions, with enhanced expression under light irradiation. mdpi.com This suggests that ovoA transcription is regulated to meet the cellular demand for ovothiol under conditions of increased oxidative stress, such as those caused by light or toxic diets. mdpi.commdpi.com Transcriptional regulation involves mechanisms that control the rate of gene transcription, often in response to external signals, mediated by transcription factors binding to regulatory regions of the DNA. texas.govpressbooks.pubwou.eduwikipedia.orgfrontiersin.org

Subcellular Localization of Biosynthetic Enzymes

Research into the subcellular localization of this compound biosynthetic enzymes is ongoing, with recent studies providing insights, particularly for the key enzyme, OvoA. In the diatom Phaeodactylum tricornutum, the OvoA enzyme has been found to localize in the mitochondria. researchgate.netnih.govnih.govroyalsocietypublishing.orgroyalsocietypublishing.org This mitochondrial localization is significant as mitochondria are major sites of reactive oxygen species (ROS) production, suggesting a potential role for ovothiol in maintaining mitochondrial redox homeostasis. researchgate.net Bioinformatic analysis also predicts a mitochondrial target sequence for OvoA in animals, extending the potential relevance of this localization across different kingdoms. researchgate.net While the localization of OvoB has not been as extensively studied, the colocalization of biosynthetic enzymes within specific cellular compartments is a common strategy to enhance metabolic efficiency.

Gene Fusion and Diversification Events

The evolutionary history of ovothiol biosynthesis reveals instances of gene fusion and diversification. The OvoA gene is widely distributed in marine metazoans, bacteria, and protists, with its origins potentially traceable to the latest common ancestor of Choanozoa. nih.govresearchgate.netnih.gov However, the distribution of OvoA is patchy, with the gene missing in several major taxa, including nematodes, arthropods, and the ancestors of teleost fish and tetrapods, possibly due to massive genome reduction events. mdpi.comresearchgate.netnih.gov

Interestingly, in hydrozoans, a unique gene fusion event has been observed where an N-terminal OvoB-like domain is fused with OvoA, creating a single polypeptide chain that appears to combine the activities of sulfatase, lyase, and methyltransferase required for ovothiol biosynthesis. nih.govnih.govresearchgate.net This fused gene in Hydra also exhibits a significantly lower number of exons compared to other metazoans, potentially due to a high rate of intron loss in the Hydra lineage. nih.govresearchgate.net This fusion event in hydrozoans is thought to have originated from a horizontal gene transfer (HGT) event of a bacterial OvoB-like gene into the ancestral hydrozoan genome, followed by fusion with a pre-existing ovoA-like sequence. nih.govnih.govresearchgate.net Secondary acquisitions of OvoA by HGT have also been identified in other organisms, such as bdelloid rotifers, likely from Gammaproteobacteria, further highlighting the role of symbiotic relationships in the evolution of this pathway. nih.govresearchgate.net The presence of ovothiol biosynthetic genes predominantly in aerobic marine Proteobacteria, including symbiotic and parasitic species, suggests metabolic adaptations to photic and oxygenated pelagic environments. nih.gov

Comparative Biochemical Analysis and Evolutionary Trajectories

Biochemical Peculiarities of Ovothiol A in Biological Contexts

This compound possesses several distinct biochemical features that underpin its functions in biological systems, particularly concerning its redox activity and interaction with reactive species.

Distinct Thiolate Acidity and its Physiological Implications

A defining characteristic of this compound is the remarkably low pKa value of its thiol group, reported to be approximately 1.0–1.4. oup.comnih.govresearchgate.netnih.govrsc.orgresearchgate.netmdpi.com This is significantly lower than the pKa values of other common biological thiols, such as glutathione (B108866) (GSH) with a pKa of around 8.7, cysteine (pKa = 8.4), and coenzyme A (pKa = 9.8). nih.govmdpi.com

This unusually low pKa means that, under physiological conditions (typically around pH 7.4), this compound exists predominantly in its deprotonated, anionic thiolate form. nih.govresearchgate.netnih.govresearchgate.netmdpi.com In contrast, only a small fraction of other biological thiols like GSH are deprotonated at physiological pH. nih.govmdpi.com The thiolate form is significantly more nucleophilic and chemically reactive than the protonated thiol form. nih.govresearchgate.net This high proportion of the reactive thiolate form at physiological pH is a key factor contributing to this compound's potent antioxidant capabilities and its ability to react rapidly with oxidants. researchgate.netnih.govresearchgate.netmdpi.com

The physiological implication of this distinct thiolate acidity is that this compound is readily available in its active form to participate in redox reactions and scavenge reactive oxygen species (ROS) under typical cellular conditions. researchgate.netnih.govresearchgate.net This contrasts with thiols with higher pKa values, whose reactivity is more dependent on achieving a deprotonated state, which is less favored at neutral pH.

Table 1: pKa Values of Biological Thiols

| Compound | Thiol pKa |

| This compound | 1.0–1.4 |

| Glutathione (GSH) | ~8.7 |

| Cysteine | 8.4 |

| Coenzyme A | 9.8 |

Redox Potential Comparisons with Other Biological Thiols

The redox potential of this compound is another critical property that distinguishes it from other biological thiols. Studies have shown that this compound has a more positive redox potential compared to glutathione (−0.26 V vs. SHE) or trypanothione (B104310) (−0.24 V). nih.govnih.govrsc.orgresearchgate.net Specifically, the redox potential of this compound has been reported to be around -0.09 V vs. SHE. rsc.org

This difference in redox potential influences the interactions between this compound and other thiol-disulfide systems within the cell. The equilibrium in the reaction between oxidized ovothiol (OSSO) and GSH is shifted towards the formation of oxidized glutathione (GSSG) and reduced ovothiol (OSH). nih.gov This suggests that GSH can play a role in maintaining this compound in its reduced, active state. researchgate.netnih.govresearchgate.net The interplay between this compound and glutathione can function as a non-enzymatic glutathione peroxidase system, where this compound reacts with hydrogen peroxide, and the resulting oxidized ovothiol is then reduced by glutathione. nih.gov

The significant difference in equilibrium constants between the glutathione–ovothiol system, which can be as large as 14 orders of magnitude, is primarily attributed to the extreme sensitivity of the ovothiol sulfur to the protonation status of neighboring basic groups. semmelweis.hu

Table 2: Redox Potentials of Biological Thiols

| Compound | Redox Potential (V vs. SHE) |

| This compound | -0.09 |

| Glutathione (GSH) | -0.26 |

| Trypanothione | -0.24 |

Comparative Reactivity with Reactive Oxygen Species

Owing to its low thiol pKa and the resulting high proportion of the thiolate form at physiological pH, this compound exhibits significantly faster reaction rates with reactive oxygen species (ROS) and radicals compared to other natural thiols like glutathione. researchgate.netnih.govresearchgate.netmdpi.com

For instance, the rate constant for the reaction of this compound with hydrogen peroxide at pH 7.4 and 25 °C is reported to be 3.7 M⁻¹s⁻¹, which is four times higher than that for GSH (0.87 M⁻¹s⁻¹ at pH 7.4). nih.gov This higher reactivity allows this compound to efficiently neutralize oxidants and protect cellular components from oxidative damage. researchgate.netresearchgate.net this compound's ability to scavenge ROS contributes to its role in protecting against damage to DNA, proteins, and lipids. researchgate.net

Furthermore, this compound has been shown to effectively quench the triplet state of molecules like kynurenic acid with an almost diffusion-controlled rate constant. researchgate.netmdpi.com This property suggests a role in photoprotection, potentially explaining its high concentrations in tissues exposed to UV irradiation, such as fish lenses. researchgate.netnih.govmdpi.com

Evolutionary Analysis of the Ovothiol Biosynthetic Pathway

The biosynthesis of ovothiols involves a specific enzymatic pathway, primarily catalyzed by the enzymes OvoA (5-histidylcysteine sulfoxide (B87167) synthase) and OvoB (β-lyase). oup.comopen.ac.ukmdpi.comunina.itnih.gov The distribution and evolutionary history of the genes encoding these enzymes provide valuable insights into the origins and spread of ovothiol production across different organisms.

Phylogenetic Relationships of OvoA and OvoB

Phylogenetic analyses of OvoA and OvoB sequences reveal complex relationships across various taxa. OvoA, the key enzyme catalyzing the initial carbon-sulfur bond formation, is found in a wide range of organisms, including marine invertebrates, protists, and bacteria. oup.comopen.ac.ukmdpi.comunina.itnih.govresearchgate.netroyalsocietypublishing.org

Studies on the distribution of OvoA in bacteria indicate that OvoA and OvoB are mostly encountered in marine aerobic Proteobacteria. oup.com Phylogenetic analysis of bacterial OvoA sequences shows clustering in different clades, distinct from homologs involved in ergothioneine (B1671048) biosynthesis (EgtB). oup.com

In metazoans, OvoA is conserved in many lineages, from Porifera to Echinodermata, although there have been lineage-specific gene losses in groups like Ecdysozoa and Urochordata. open.ac.ukresearchgate.netroyalsocietypublishing.org Phylogenetic analysis of metazoan OvoA sequences generally shows clustering according to phyla. mdpi.com For example, OvoA sequences from Mollusca, Echinodermata, Cnidaria, and Chordata cluster separately. mdpi.com

OvoB, which cleaves an intermediate in the pathway, is often found in bacteria alongside OvoA. oup.comnih.gov However, in some metazoans, like certain hydrozoans, an N-terminal OvoB-like domain is fused with OvoA, representing a unique gene organization. oup.comopen.ac.uk Phylogenetic analysis supports a bacterial origin for this fused OvoB-like domain in Hydra, likely acquired from symbionts. oup.com

Phylogenetic studies in diatoms also show a high degree of conservation in the domain architecture of OvoA and a clustering of sequences based on morphological groups (centric and pennate diatoms). unina.itnih.gov

Table 3: Distribution of OvoA and OvoB

| Organism Group | OvoA Presence | OvoB Presence (Typical) | Notes |

| Marine Bacteria | Yes | Yes | Primarily aerobic Proteobacteria. oup.com |

| Protists | Yes | Yes | Found in some species like Trypanosoma. oup.com |

| Marine Invertebrates | Yes | Varies | Present in many, with some losses. open.ac.ukresearchgate.netroyalsocietypublishing.org |

| Diatoms | Yes | Yes | Presence and expression studied. unina.itnih.gov |

| Fish | Yes | Not explicitly stated | This compound found in fish lens. nih.gov |

Horizontal Gene Transfer Events and Metabolic Pathway Acquisition

The patchy distribution of the ovothiol biosynthetic pathway across distantly related organisms suggests that, in addition to vertical inheritance, horizontal gene transfer (HGT) events have played a significant role in its evolutionary history. mdpi.comresearchgate.netroyalsocietypublishing.orgCurrent time information in Santa Comba Dão, PT.unina.itnih.gov

Evidence for HGT has been identified in several lineages. For instance, two independent HGT events of OvoA from bacteria or unicellular algae to basal metazoans, specifically bdelloid rotifers and hydrozoans, have been reported. open.ac.ukresearchgate.netroyalsocietypublishing.orgnih.gov These events likely contributed to the diversification and spread of ovothiol biosynthesis in the metazoan lineage. nih.gov

Furthermore, a horizontal gene transfer event of OvoB from Bacteroidetes living in symbiosis with Hydrozoa has been observed, suggesting that symbiotic relationships may have facilitated the acquisition of this metabolic pathway. oup.commdpi.com The presence of ovoA genes in organisms inhabiting predominantly anaerobic conditions also raises interesting questions about the pathway's activity and potential roles in such environments, possibly supporting oxygen tolerance. unina.it

These HGT events highlight how organisms in different ecological niches may have acquired the ovothiol biosynthetic pathway, driven by evolutionary pressures that could vary among species. unina.it The complex pattern of ovoA gene distribution among microorganisms further supports the significant role of HGT in shaping the evolutionary landscape of ovothiol biosynthesis. unina.it

Divergence from Ergothioneine Biosynthesis and Related Sulfoxide Synthases

Ovothiol biosynthesis begins with the enzyme 5-histidylcysteine sulfoxide synthase (OvoA). royalsocietypublishing.orgresearchgate.net OvoA catalyzes the formation of a carbon-sulfur bond between the sulfhydryl group of cysteine and the C5 position on the imidazole (B134444) ring of histidine. royalsocietypublishing.orgroyalsocietypublishing.orgoup.comresearchgate.net This reaction is a unique sulfur transfer strategy in nature. royalsocietypublishing.orgresearchgate.netnih.gov

In contrast, ergothioneine biosynthesis in some fungi and bacteria involves the sulfoxide synthase EgtB. royalsocietypublishing.orgresearchgate.netnih.gov EgtB catalyzes the insertion of a sulfur atom at the C2 position of histidine (specifically, trimethyl-histidine, also known as hercynine). royalsocietypublishing.orgoup.comacs.orgnih.gov While both OvoA and EgtB are sulfoxide synthases involved in inserting sulfur onto a histidine scaffold, they differ significantly in their regioselectivity (C5 vs. C2 of histidine) and substrates. nih.govroyalsocietypublishing.orgoup.com OvoA uses histidine and cysteine, while EgtB typically uses hercynine (B1221785) and either γ-glutamyl-cysteine or cysteine depending on the organism. royalsocietypublishing.orgoup.comacs.orgnih.gov

Despite these differences, OvoA and EgtB share a similar central formyl-glycine (FGE)-sulfatase domain. royalsocietypublishing.org Some OvoA enzymes have also been shown to exhibit ergothioneine sulfoxide synthase activity when presented with hercynine and cysteine as substrates, suggesting a potential for substrate promiscuity or evolutionary links. acs.org Conversely, some type IV EgtBs show low sequence similarity with other EgtB subfamilies and are thought to have recently diverged from OvoA, suggesting convergent evolution in their function. nih.gov

The ovothiol biosynthetic pathway also involves a sulfoxide β-lyase (OvoB), which cleaves an intermediate before methylation by OvoA. royalsocietypublishing.orgresearchgate.net In ergothioneine biosynthesis, a pyridoxal (B1214274) phosphate-dependent C–S lyase, EgtE (or Egt2), is involved in a similar cleavage step. royalsocietypublishing.orgnih.govnih.gov

Gene Loss and Diversification in Metazoan Lineages

The evolutionary history of OvoA in Metazoa is complex and characterized by lineage-specific gene loss and diversification events. royalsocietypublishing.orgresearchgate.netnih.gov Genomic investigations indicate that the origins of the prototypical metazoan OvoA gene can be traced back to the latest common ancestor of Choanozoa. royalsocietypublishing.orgresearchgate.net

However, the OvoA gene is not universally present across all metazoan lineages. Several independent gene-loss events have occurred during metazoan evolution. royalsocietypublishing.orgresearchgate.net These losses are sometimes associated with documented lineage-specific massive orthologous gene-loss events, genome reduction linked to body plan simplification, or the acquisition of a parasitic lifestyle. royalsocietypublishing.org For instance, the OvoA gene has been lost at least twice in metazoan evolution: once in the common ancestor of nematodes and arthropods, and once in the ancestor of bony fishes (Osteichthyes). nih.gov

Despite these losses, OvoA is highly conserved in many marine metazoans, including Porifera, Placozoa, Cnidaria, protostomes, Echinodermata, Hemichordata, Cephalochordata, Urochordata, and Chondrichthyes. researchgate.netnih.gov The presence of ovothiol in organisms lacking the OvoA gene, such as freshwater fish, suggests that they may acquire the compound through their diet. researchgate.netnih.gov

In addition to gene loss, diversification of OvoA has also occurred. Phylogenetic analyses of OvoA sequences in marine arthropods, for example, suggest a possible divergence through evolution, separating from other marine phyla. nih.gov Furthermore, horizontal gene transfer (HGT) events have played a role in the distribution of OvoA, with evidence of secondary acquisition in lineages such as Bdelloidea (rotifers) and Hydrozoa, likely from bacteria and unicellular algae respectively. royalsocietypublishing.orgresearchgate.netnih.gov

Coevolution of Thiol Metabolic Pathways

The evolution of ovothiol biosynthesis appears to be intertwined with the evolution of other thiol metabolic pathways, such as glutathione metabolism. royalsocietypublishing.orgopen.ac.uk While ovothiol can act as a powerful antioxidant, often reacting faster with reactive oxygen species than other natural thiols like glutathione due to its low pKa, interactions between these systems exist. mdpi.comopen.ac.ukresearchgate.net

In some biological systems, ovothiol is suggested to act in tandem with glutathione, where ovothiol neutralizes oxidants and glutathione helps maintain ovothiol in its reduced state. mdpi.comnih.gov The loss of ovothiol biosynthesis in some lineages might be linked to the independent evolution of alternative or more sophisticated mechanisms for controlling redox homeostasis, potentially involving enhanced glutathione metabolism. royalsocietypublishing.orgopen.ac.uk

Further in silico analyses are needed to fully understand the coevolutionary dynamics between OvoA and other genes involved in thiol biosynthesis, as well as their associated receptors and transporters. royalsocietypublishing.orgnih.gov The ability of some metazoans, including humans, to accumulate ovothiol-related molecules like ergothioneine through specific membrane transporters highlights the potential for dietary acquisition to influence the evolutionary pressure on endogenous biosynthesis pathways. royalsocietypublishing.org

Biological Functions and Molecular Mechanisms of Ovothiol a

Role in Cellular Redox Homeostasis

Ovothiol A is a key player in maintaining cellular redox balance, particularly in organisms that produce it in high concentrations researchgate.netszn.itnih.govmdpi.com. Its antioxidant capacity stems from its ability to directly neutralize reactive species and its interplay with other cellular antioxidant systems.

Direct Scavenging of Oxidants

This compound is an efficient scavenger of various oxidants, including reactive oxygen species (ROS) and radicals mdpi.comszn.itresearchgate.netnih.gov. Its low thiol pKa ensures that a significant portion exists as the highly reactive thiolate anion, enabling rapid reactions with oxidizing agents mdpi.comszn.itresearchgate.net. Studies have shown that this compound can scavenge free radicals such as Fremy's salt and Banfield's radical more rapidly than glutathione (B108866) nih.gov. It also demonstrates efficiency comparable to ascorbic acid and trolox (B1683679) in scavenging the tyrosyl radical nih.gov. The ovothiol model compound, 1,5-dimethyl-4-mercaptoimidazole (DMI), has shown a rate constant for superoxide (B77818) scavenging comparable to that of glutathione nih.gov. This direct scavenging activity contributes significantly to protecting cells from oxidative damage researchgate.netresearchgate.net.

Interplay and Synergy with Glutathione System

This compound works in concert with the glutathione system to maintain a reduced cellular environment unina.itmdpi.comszn.itoup.comnih.gov. In many ovothiol-producing organisms, glutathione is also present as a major redox buffer unina.itmdpi.com. A proposed model suggests that this compound initially reduces peroxides through a nucleophilic attack, forming this compound disulfide unina.itmdpi.com. This disulfide can then be reduced back to its active, reduced form by glutathione unina.itmdpi.com. The resulting glutathione disulfide is subsequently recycled by NAD(P)H-dependent glutathione reductases unina.it. This synergistic relationship allows for efficient detoxification of oxidants and regeneration of the active this compound mdpi.comacs.org.

Data from studies in human umbilical vein endothelial cells (HUVECs) have shown that this compound uptake can lead to increased intracellular glutathione levels, potentially due to the reduction of oxidized this compound by the glutathione system nih.govunich.it.

Non-Enzymatic Glutathione Peroxidase-like Activity

This compound can exhibit non-enzymatic glutathione peroxidase-like activity unina.itmdpi.comszn.it. This activity involves the reduction of hydrogen peroxide by this compound, followed by the reduction of the resulting ovothiol disulfide by glutathione unina.itmdpi.comszn.it. This process functionally mimics the activity of glutathione peroxidase enzymes, contributing to the detoxification of hydrogen peroxide within the cell szn.itmdpi.com. While this compound can act as a non-enzymatic scavenger of hydrogen peroxide, some studies in trypanosomatids suggest it is less efficient than trypanothione (B104310) in this regard under physiological conditions unina.itnih.govfrontiersin.org.

Maintenance of Mitochondrial Redox Environment

Recent research suggests that this compound may play a role in maintaining the redox environment within mitochondria oup.com. Studies in diatoms have shown that the key enzyme in ovothiol biosynthesis, OvoA, localizes to the mitochondria royalsocietypublishing.org. Mitochondria are significant sites of ROS production due to cellular respiration royalsocietypublishing.org. The presence of this compound and its biosynthetic machinery within mitochondria suggests a potential role in protecting this organelle from oxidative stress and maintaining mitochondrial redox homeostasis royalsocietypublishing.org. In engineered diatoms overexpressing OvoA, accumulation of ovothiol was observed alongside a decrease in glutathione content, further supporting its role as an alternative or complementary antioxidant system within the mitochondria royalsocietypublishing.org.

Involvement in Developmental Processes

This compound is particularly abundant in the eggs of marine invertebrates, suggesting a specific role in early development nih.govmdpi.comopen.ac.ukfigshare.com.

Protection During Fertilization Oxidative Burst

A significant function of this compound is its protective role during the oxidative burst that occurs upon fertilization in marine invertebrates, such as sea urchins unina.itmdpi.comszn.itresearchgate.netoup.comnih.govacs.orgroyalsocietypublishing.orgfigshare.comebi.ac.uknih.gov. Fertilization triggers a rapid increase in reactive oxygen species, particularly hydrogen peroxide, which can be damaging to the egg unina.itszn.itmdpi.com. The high concentration of this compound in sea urchin eggs is believed to be a crucial defense mechanism against this oxidative stress szn.itmdpi.com. This compound's ability to rapidly scavenge peroxides helps to mitigate the potential damage caused by the fertilization oxidative burst, ensuring successful embryonic development unina.itmdpi.comszn.itresearchgate.netmdpi.comoup.comnih.govacs.orgfigshare.comebi.ac.uk. The expression of the ovoA gene is significantly upregulated during fertilization and early embryonic development in sea urchins, highlighting the importance of ovothiol biosynthesis during this critical period unina.itresearchgate.net.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 130131 |

| Glutathione | 124883 |

| Hydrogen peroxide | 784 |

| Cysteine | 145740 |

| Histidine | 773 |

| Trypanothione | 73981 |

| Ergothioneine (B1671048) | 4948 |

Data Table Examples (Illustrative, based on search findings)

While specific raw data tables were not directly provided in the search results, the text describes findings that can be represented in a tabular format to illustrate the concepts.

Table 1: Relative Antioxidant Efficiency (Conceptual based on scavenging rates)

| Antioxidant | Relative Scavenging Rate (vs. a reference oxidant) | Reference |

| This compound | Faster than Glutathione (for certain radicals) | nih.gov |

| This compound | Comparable to Ascorbic Acid (for tyrosyl radical) | nih.gov |

| This compound (model) | Comparable to Glutathione (for superoxide) | nih.gov |

| This compound | Less efficient than Trypanothione (for H₂O₂) | nih.govfrontiersin.org |

Table 2: Ovothiol and Glutathione Levels in Marine Organisms (Conceptual based on reported concentrations)

| Organism Species | Tissue/Stage | Ovothiol Concentration | Glutathione Concentration | Ovothiol/Glutathione Ratio | Reference |

| Paracentrotus lividus | Eggs | High (millimolar) | Present | > 4:1 | szn.itmdpi.com |

| Mytilus galloprovincialis | Female Mantle (pre-spawning, polluted site) | Increased | Increased | - | nih.gov |

| Mytilus galloprovincialis | Gonads (after spawning) | Present | Present | ~1:1 | mdpi.com |

| Leishmania promastigotes | Insect stages | > 1 mM | Present | Can exceed GSH | nih.gov |

| Other Trypanosomatids | Insect stages | < 0.25 mM | Present | < 10% of total thiol | nih.gov |

Regulatory Functions in Embryonic and Larval Development

This compound is present in high concentrations in the eggs of marine invertebrates, where it serves a crucial protective role during the oxidative burst that occurs at fertilization wikipedia.orgroyalsocietypublishing.org. It also safeguards developing embryos from environmental stressors researchgate.netroyalsocietypublishing.orgresearchgate.net. Studies on the sea urchin Paracentrotus lividus have shown that ovothiol biosynthesis is vital for the correct progression of the developmental program open.ac.uk. The expression of the key biosynthetic enzyme, OvoA, is regulated during embryonic and larval development, suggesting ovothiol's involvement in these processes researchgate.netroyalsocietypublishing.orgresearchgate.netunina.itresearchgate.net. OvoA expression increases from the 64-blastomere/early blastula stage until the prism stage, followed by a decrease in pluteus larvae researchgate.net. Perturbing ovothiol biosynthesis through OvoA downregulation in sea urchin eggs leads to developmental malformations researchgate.net. This indicates that ovothiol is a key regulator of cell proliferation in early embryos and may participate in defense mechanisms crucial for larval skeleton formation and gut functionality in later stages researchgate.netresearchgate.netroyalsocietypublishing.orgresearchgate.netnih.gov. The biosynthesis of ovothiol is particularly important during fertilization and larval development in sea urchins unina.itmdpi.com.

Modulation of Cell Proliferation

Research indicates that this compound can modulate cell proliferation. In human liver carcinoma Hep-G2 cells, this compound isolated from sea urchin oocytes was shown to decrease cell proliferation in a dose-dependent manner nih.gov. This effect was observed at concentrations ranging from 50 to 100 μM, resulting in a significant decrease in cell viability compared to untreated controls nih.gov. The antiproliferative activity of this compound in hepatocarcinoma cell lines has been linked to an autophagic mechanism biointerfaceresearch.comroyalsocietypublishing.org. Conversely, treatment with a lower concentration (10 μM) of this compound in Hep-G2 cells did not show significant cytotoxicity and even slightly, though not significantly, increased cell proliferation, suggesting a potential hormetic effect at lower concentrations nih.gov. In early sea urchin developmental stages, where the cell cycle is rapid, ovothiol may be involved in cell cycle progression researchgate.net. Ovothiol has also been identified as a potential regulator of tumor cell growth through the inhibition of human γ-glutamyl transpeptidase mdpi.com.

Impact on Organogenesis

Ovothiol's role extends to influencing organogenesis, particularly observed in marine invertebrate development. In sea urchin larvae, the localization of the OvoA enzyme in key larval cells and tissues, including skeletogenic cells and the digestive tract, suggests that ovothiol may be involved in ensuring efficient larval skeleton formation and gut functionality researchgate.netresearchgate.net. This highlights a potential impact of ovothiol on the proper development and formation of specific organs during larval stages mdpi.comnih.gov.

Stress Response and Environmental Adaptation Mechanisms

This compound plays a significant role in protecting organisms against various forms of stress, particularly in marine environments.

Stress Response and Environmental Adaptation Mechanisms

Defense Against Chemical and Environmental Stressors

Ovothiol acts as a powerful antioxidant, defending marine organisms against oxidative stress induced by environmental cues researchgate.netresearchgate.netopen.ac.uk. In sea urchin eggs and developing embryos, it provides protection from the oxidative burst at fertilization and from environmental stressors such as heavy metals and marine toxins encountered in seawater nih.govresearchgate.netroyalsocietypublishing.orgresearchgate.net. The expression of the ovoA gene, responsible for ovothiol biosynthesis, is upregulated in sea urchin larvae exposed to metals like Cd and Mn, as well as toxic algae, indicating a regulatory link between chemical stress and ovothiol production researchgate.netunina.it. Ovothiols have also been suggested to protect organisms like the starlet sea anemone Nematostella vectensis against environmental pollutants, including dispersants, crude oil, and UV radiation mdpi.com. The presence of ovothiol in organisms living in extreme environments like hydrothermal vents suggests a role in defense against heavy metals and hydrogen sulfide (B99878) oup.com.

Cellular Protective Roles in Diverse Habitats

This compound's protective functions are observed across diverse habitats and organisms. It is a major antioxidant in the eye lenses of freshwater fish, where it likely plays a vital role in protecting the tissue from oxidative stress nih.govnih.gov. The presence of ovothiol in fish lenses, gills, and potentially other tissues suggests it is a more common antioxidant in aquatic animals than previously thought nih.gov. In marine invertebrates, ovothiols are crucial for maintaining cellular redox homeostasis, enabling them to survive taxing and changing environmental conditions researchgate.netresearchgate.net. They are found in a variety of marine invertebrates, microalgae, and bacteria, acting as cytoprotectants against oxidative stress nih.govresearchgate.netresearchgate.net.

Molecular Signaling and Communication

Beyond its antioxidant and protective roles, this compound may also function in molecular signaling and communication. Ovothiols have been suggested to act as molecular messengers for inter- and intracellular signaling unina.itresearchgate.net. In marine polychaetes, ovothiols are distributed in glandular cells and other tissues, where they may function as signaling agents mdpi.com. Additionally, ovothiol B has been identified as an egg-release pheromone in marine polychaetes and also acts as a pheromone for cone snails mdpi.com. While the signaling roles of this compound are less extensively studied compared to its antioxidant functions, its presence in specific tissues and its potential involvement in processes like development and stress response suggest a broader role in cellular communication and adaptation.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 130131 |

| Histidine | 6274 |

| Cysteine | 6419722 |

Data Table: Effect of this compound on Hep-G2 Cell Viability

| This compound Concentration (μM) | Decrease in Cell Viability at 24h (%) |

| 50 | 24 |

| 100 | 52 |

Data derived from research on Hep-G2 cells nih.gov.

Data Table: Effect of this compound on Oxidative Stress Markers in Rat Liver (BDL Model)

| Parameter | BDL Group (Mean ± SE) | BDL + this compound Group (Mean ± SE) |

| MDA (nmol/g tissue) | Increased significantly (p < 0.05) | Decreased significantly (p < 0.05) |

| GSH (µg/g tissue) | Reduced significantly (p < 0.05) | Elevated significantly (p < 0.05) |

| GST (U/g tissue) | Reduced significantly (p < 0.05) | Elevated significantly (p < 0.05) |

Data generalized from research on bile duct ligated (BDL) rats biointerfaceresearch.com. Specific numerical values for mean ± SE were not consistently available across all search results for direct table population, but the significant trends are reported.

Molecular Signaling and Communication

Role as Inter- and Intracellular Messenger

Ovothiols, including this compound, are characterized by chemical properties that suggest functions as molecular messengers for both inter- and intracellular signaling. unina.itresearchgate.netnih.gov While initially recognized for their protective antioxidant capabilities, emerging evidence supports a broader role in cellular communication. researchgate.netmdpi.com Studies in sea urchin embryos, for instance, have linked this compound biosynthesis to fundamental processes during development, potentially involving cell signaling pathways. mdpi.comopen.ac.uk The precise mechanisms by which this compound acts as a messenger are still under investigation, but its ability to participate in redox exchange with other cellular thiols like glutathione suggests a role in modulating cellular redox balance, which in turn can influence signaling cascades. researchgate.netnih.govroyalsocietypublishing.org this compound's high reactivity with hydrogen peroxide, a key signaling molecule, further supports its potential involvement in cellular communication. mdpi.com

Putative Functions as Pheromones

Research suggests that this compound may also function as a pheromone in certain marine organisms. researchgate.netmdpi.com Specifically, the disulfide form of L-Ovothiol A has been proposed to act as a male pheromone involved in mating in the marine polychaete Platynereis dumerilii. nih.govunibo.it This highlights a potential role for this compound in mediating reproductive behavior and inter-organismal communication in marine environments. The presence of ovothiols in the biological fluids of mollusks and polychaetes further supports their potential signaling roles. nih.gov

Functional Studies in Model Organisms

Functional studies utilizing various model organisms have been instrumental in elucidating the diverse roles of this compound. These studies provide insights into its involvement in development, redox regulation, and host-parasite interactions.

Sea Urchin Embryogenesis Models

Sea urchins have served as a primary model for studying the biological functions of ovothiols, particularly during embryogenesis. unina.itresearchgate.netwikipedia.orgwikipedia.orgmdpi.comingentaconnect.comeurekaselect.comresearchgate.net this compound is produced in large quantities in sea urchin eggs and is crucial for protecting them from the oxidative burst that occurs during fertilization. open.ac.ukmdpi.comunibo.itwikipedia.org This protective role extends to the developing embryo, shielding it from environmental stressors in the seawater column, such as heavy metals and natural toxins, which can induce oxidative stress. open.ac.ukunibo.itmdpi.com

Studies on the Mediterranean sea urchin Paracentrotus lividus have shown that ovothiol biosynthesis is fundamental for correct developmental progression. open.ac.ukresearchgate.net Molecular and functional analyses of the ovoA gene, responsible for the first step in ovothiol biosynthesis, have revealed its importance during fertilization and larval development. unina.itopen.ac.uknih.gov Transcription of ovoA is regulated by metals and toxic algal blooms, indicating a link between chemical stress and ovothiol production. unina.it Active upregulation of ovoA in the pluteus stage suggests that ovothiol protects cells not only during the initial oxidative burst but also in later developmental stages, regulated by redox-sensitive pathways. unina.it Perturbation experiments in sea urchins have aimed to understand the functional significance of ovothiol biosynthesis, suggesting a key role in regulating cell proliferation during early development. researchgate.netroyalsocietypublishing.org

Diatom Systems for Redox Biochemistry Investigations

Diatoms, a major group of microalgae, have emerged as valuable model systems for investigating the redox biochemistry involving ovothiols. wikipedia.orgnih.gov Diatoms are significant producers of ovothiols, including Ovothiol B. researchgate.netunina.it Research in the diatom Phaeodactylum tricornutum has provided the first evidence of ovothiol B presence in pennate diatoms and has been used to study the localization and function of the ovothiol biosynthetic enzyme OvoA. researchgate.netnih.gov This research revealed that OvoA localizes in the mitochondria, uncovering new concepts in cellular redox biochemistry within these organisms. royalsocietypublishing.orgresearchgate.netnih.gov The accumulation of ovothiol in engineered diatoms was accompanied by a decrease in glutathione content, suggesting that ovothiol can function as an alternative antioxidant to glutathione in these systems. royalsocietypublishing.org Studies in the centric diatom Skeletonema marinoi have also revealed that OvoA is modulated by light. researchgate.net

Parasitic Protozoan Studies

This compound has been identified in several species of parasitic protozoa, particularly within the Trypanosomatidae family, including Leishmania spp., Trypanosoma cruzi, and Trypanosoma brucei. unina.itresearchgate.netresearchgate.netwikipedia.orgwikidata.org In these pathogens, this compound is thought to play a crucial role in protecting them from the oxidative stress encountered during infection within their hosts. open.ac.ukmdpi.com Parasitic protozoa like leishmania and trypanosomes utilize trypanothione, an unusual form of glutathione, as a key thiol for defense against oxidative stress. ingentaconnect.comeurekaselect.comwikipedia.org this compound is believed to contribute to this defense system, potentially by decomposing S-nitroso groups formed from nitric oxide released by host macrophages. open.ac.uk The identification of this compound in the trypanosomatid Crithidia fasciculata further supports the presence and potential antioxidant role of 4-mercaptohistidines in different parasitic protozoa. africaresearchconnects.com

Synthetic Strategies and Biotechnological Production

Chemical Synthetic Methodologies

Chemical synthesis provides a controlled approach to obtaining Ovothiol A and its analogs, allowing for the systematic study of their structure-activity relationships. researchgate.net

Multi-Step Total Synthesis Approaches

Early total synthesis routes for this compound and its derivatives were often multi-step and complex. These approaches typically involved the construction of the substituted imidazole (B134444) ring and the subsequent introduction of the histidine side chain and the thiol group. For instance, some methods involved bromination of an imidazole intermediate followed by nucleophilic displacement with a sulfur compound. arkat-usa.org Another strategy involved assembling the thioimidazole moiety through reactions like the condensation of a cyanomethyl-N-methylformamide with hydrogen sulfide (B99878) to form the C-S bond. arkat-usa.org These initial total syntheses, while demonstrating the feasibility of creating the core structure, were often cumbersome and had limited yields, highlighting the challenges in selectively introducing the functional groups and stereochemistry. unina.itarkat-usa.org

Enantiopure Synthesis from L-Histidine Precursors

A more efficient strategy for obtaining enantiopure this compound utilizes L-histidine, its natural precursor, as a starting material. researchgate.netarkat-usa.orgresearchgate.net This approach leverages the inherent stereochemistry of L-histidine, simplifying the synthesis of the desired enantiomer. A notable five-step synthesis involves protecting L-histidine, followed by halogenation at the C5 position of the imidazole ring. arkat-usa.orgresearchgate.netevitachem.com The introduction of the thiol group is then achieved through an Ullmann coupling reaction with a sulfur source, such as thiophenol. arkat-usa.orgresearchgate.netevitachem.com Finally, deprotection steps yield enantiopure this compound. smolecule.comevitachem.com This method offers advantages in terms of cost-effectiveness and efficiency compared to earlier total synthesis routes. arkat-usa.orgresearchgate.net

Synthesis and Biological Activities of Ovothiol Analogs and Derivatives

The synthesis of Ovothiol analogs and derivatives is an active area of research to explore the relationship between structural modifications and biological activities. smolecule.comroyalsocietypublishing.orgCurrent time information in Bangalore, IN. By modifying the imidazole ring or the amino acid side chain, researchers can investigate how these changes affect antioxidant capacity, cellular uptake, and interactions with biological targets. For example, studies have involved synthesizing 4-mercaptoimidazoles with different substituents on the imidazole ring to assess their radical-scavenging activity. While the biological activities of some iso-ovothiols (methylated at a different nitrogen on the imidazole ring) have been tested for antioxidant activity, the full spectrum of their biological roles is still being explored. royalsocietypublishing.org Research on synthetic derivatives aims to identify compounds with enhanced or specific biological properties, potentially leading to the development of new therapeutic agents. researchgate.netsmolecule.comCurrent time information in Bangalore, IN.

Biotechnological Production Platforms

Given the complexity of chemical synthesis and the need for sustainable production, biotechnological approaches are being explored for this compound biosynthesis. royalsocietypublishing.orggrafiati.com

Metabolic Engineering for Enhanced Biosynthesis

Metabolic engineering offers a promising route for the sustainable production of this compound by harnessing or modifying the biosynthetic pathways in microorganisms or other organisms. smolecule.comroyalsocietypublishing.orgresearchgate.netnih.govnih.gov Ovothiol biosynthesis in nature involves key enzymes, including the 5-histidylcysteine sulfoxide (B87167) synthase (OvoA) and a β-lyase (OvoB). researchgate.netroyalsocietypublishing.orgnih.gov OvoA catalyzes the oxidative coupling of histidine and cysteine to form a sulfoxide intermediate, followed by methylation. unina.itresearchgate.netnih.gov OvoB is then involved in cleaving this intermediate to yield 5-thiohistidine, which is subsequently methylated to form this compound. researchgate.net

Metabolic engineering strategies involve identifying and overexpressing the genes encoding these biosynthetic enzymes in suitable host organisms, such as bacteria or microalgae. royalsocietypublishing.orgnih.govgoogle.com For instance, the ovoA gene has been cloned and overexpressed in diatoms like Phaeodactylum tricornutum to enhance ovothiol production. royalsocietypublishing.orgnih.gov This has successfully led to engineered strains producing higher amounts of ovothiol compared to wild-type cells. royalsocietypublishing.orgnih.gov

Genetic Engineering of Microbial and Algal Systems

Genetic engineering approaches have emerged as promising avenues for the sustainable production of this compound and its derivatives. The biosynthesis of ovothiols involves key enzymes, primarily 5-histidylcysteine sulfoxide synthase (OvoA) and sulfoxide β-lyase (OvoB) mdpi.comresearchgate.net. OvoA catalyzes the initial step, the addition of a cysteine sulfur group to histidine, followed by cleavage by OvoB and subsequent methylation by OvoA to yield ovothiol mdpi.comresearchgate.net.

Research has explored the use of microbial and algal systems as biofactories for ovothiol production szn.itroyalsocietypublishing.orgresearchgate.net. Diatoms, a major group of microalgae, are particularly promising due to their high growth rates, unique metabolic capabilities, and role in global carbon fixation royalsocietypublishing.orgnih.gov. Studies have demonstrated the presence of ovothiol B in pennate diatoms like Phaeodactylum tricornutum and Skeletonema marinoi royalsocietypublishing.orgmdpi.com.

Genetic engineering of P. tricornutum has been successfully employed to modulate the expression of the ovoA gene, which encodes a key enzyme in the ovothiol biosynthetic pathway royalsocietypublishing.orgresearchgate.netresearchgate.net. Overexpression of PtovoA in P. tricornutum using methods like biolistic transformation has led to increased production of ovothiol B compared to wild-type cells royalsocietypublishing.orgresearchgate.net. This indicates the potential of engineered diatoms to serve as a sustainable source for ovothiol production szn.itroyalsocietypublishing.org.

Further research findings highlight the localization of the OvoA enzyme in the mitochondria of P. tricornutum, providing new insights into the cellular redox biochemistry in microalgae royalsocietypublishing.org. The methodology involving genetic engineering in diatoms has been shown to be effective in modulating ovoA expression and increasing ovothiol production, as confirmed by techniques such as real-time PCR and HPLC quantitative analysis royalsocietypublishing.org.

While initial studies in P. tricornutum focused on ovothiol B, the principles of engineering the ovoA gene are relevant to this compound production, as the biosynthetic pathway is shared mdpi.comresearchgate.net. The potential exists to further manipulate the pathway, possibly through co-overexpression of the OvoB enzyme or optimization of culture conditions, to enhance the yield of specific ovothiol forms royalsocietypublishing.org.

Engineered microbial strains, such as Escherichia coli, have also been investigated for the production of related compounds like ergothioneine (B1671048), utilizing enzymes from the ovothiol biosynthetic pathway, including OvoA google.com. This suggests the potential for engineering bacterial systems for this compound production as well.

Eco-sustainable Production Approaches

The development of eco-sustainable methods for this compound production is crucial to overcome the limitations of sourcing from natural marine organisms szn.itresearchgate.net. Biotechnological approaches, particularly the use of engineered microalgae, align well with eco-sustainable principles szn.itroyalsocietypublishing.org.

Utilizing photosynthetic microalgae like diatoms for ovothiol biosynthesis offers several environmental advantages. These organisms use light and CO2 for growth, contributing to carbon fixation royalsocietypublishing.orgnih.gov. The production process using engineered diatoms is described as eco-sustainable because it relies on cellular processes and nutrients and does not generate toxic side products szn.it.

Compared to traditional chemical synthesis methods, which can be complex, involve multiple steps, and be expensive for commercial production, biotechnological approaches offer a more feasible and environmentally friendly alternative szn.it. While chemical synthesis of ovothiol precursors like desmethylated 5-thiohistidine is more straightforward, the production of methylated ovothiols through chemical means remains challenging szn.it.

The research into light-induced upregulation of the ovoA gene expression in diatoms like Skeletonema marinoi also points towards eco-sustainable production strategies by using light as a manipulating factor to enhance ovothiol production mdpi.com. This highlights the potential to optimize growth conditions for increased yields in a natural and sustainable manner mdpi.com.

The shift towards using microalgae as "biofactories" for valuable compounds like ovothiols represents a significant step towards eco-sustainable biotechnology, reducing reliance on potentially overexploited natural resources szn.itroyalsocietypublishing.orgmdpi.com.

Advanced Characterization Techniques and Research Methodologies

Spectroscopic and Chromatographic Elucidation

Spectroscopic and chromatographic methods are fundamental for identifying, quantifying, and determining the structural features of Ovothiol A in various biological samples and synthetic preparations.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁵N)

NMR spectroscopy, including both ¹H and ¹⁵N NMR, has been a crucial tool in the structural characterization of this compound. These techniques provide detailed information about the arrangement of atoms and their electronic environments within the molecule.

¹H NMR spectroscopy has been used to identify and assign specific protons within the this compound structure. For instance, signals corresponding to the methyl group attached to the imidazole (B134444) ring (N-CH₃), the methylene (B1212753) protons adjacent to the imidazole ring (βH), the alpha proton (αH), and the imidazole ring protons have been observed and assigned nih.govresearchgate.netmdpi.com. Studies have reported ¹H NMR chemical shifts for this compound (OSH) in D₂O, including signals at approximately 3.210 ppm (βH), 3.255 ppm (βH), 3.707 ppm (N-CH₃), 4.083 ppm (αH), and 8.228 ppm (Im 2H) nih.govmdpi.com. For the oxidized form (OSSO), ¹H NMR signals have been observed at approximately 2.653 ppm (βH), 2.836 ppm (βH), 3.653 ppm (N-CH₃), 3.668 ppm (αH), and 7.750 ppm (Im 2H) nih.govmdpi.com. The shifts observed between the reduced (OSH) and oxidized (OSSO) forms in ¹H NMR spectra can indicate the redox state of the thiol group nih.govresearchgate.net.

¹³C NMR spectroscopy has also been employed to confirm the identity and structural features of this compound. Signals corresponding to the different carbon atoms in the molecule, including the methylene carbon (CH₂), methyl carbon (CH₃), alpha carbon (CH), and the carbons of the imidazole ring, have been reported nih.govnih.govarkat-usa.org. For example, ¹³C NMR signals for this compound disulfide in D₂O have been observed at approximately 25.5 ppm (CH₂), 34.0 ppm (CH₃), 54.5 ppm (CH), 130.0 ppm (C), 134.8 ppm (C), 141.1 ppm (CH), and 173.3 ppm (C) nih.gov.

¹⁵N NMR, along with ¹H NMR, has been used in UV-pH titrations to study the microspeciation of this compound, providing insights into the protonation states and basicities of its various functional groups, including the imidazole, amino, carboxylate, and thiolate moieties ebi.ac.ukresearchgate.netnih.gov. ¹H-¹⁵N HMBC experiments have also been utilized in the structural characterization of synthetic intermediates and this compound itself arkat-usa.orgarkat-usa.org.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful hyphenated technique used for the separation, detection, and identification of this compound in complex mixtures. The chromatographic separation allows for the isolation of this compound from other compounds, while mass spectrometry provides information about its molecular weight and fragmentation pattern.

HPLC-MS analysis has been used to identify and quantify this compound in biological extracts, such as fish lenses and sea urchin oocytes nih.govresearchgate.netnih.govnih.govnih.gov. The technique allows for the detection of this compound based on its retention time and characteristic mass-to-charge ratio (m/z). For example, HPLC-MS analysis of this compound disulfide has shown a mass peak at m/z 401 ([M + H]⁺) mdpi.comnih.gov.

LC-MS/MS measurements, which involve tandem mass spectrometry, provide more detailed structural information by fragmenting the parent ion and analyzing the resulting fragments nih.govresearchgate.netmdpi.com. This fragmentation pattern serves as a fingerprint for the compound, aiding in its unambiguous identification. Detailed MS/MS data for this compound and its oxidized form (OSSO) have been reported, showing characteristic fragment ions nih.govresearchgate.netmdpi.com.

HPLC coupled with UV-Vis detection is also commonly used, monitoring the absorbance of this compound at specific wavelengths (e.g., 254 nm and 280 nm) nih.govmdpi.com. This allows for the tracking and quantification of the compound during purification and analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Titrations

UV-Vis spectroscopy is used to study the electronic transitions within the this compound molecule, providing information about its chromophores and their environment. UV-pH titrations are particularly useful for determining the ionization constants (pKa values) of the different functional groups in this compound.

this compound exhibits characteristic UV-Vis absorption spectra nih.govmdpi.com. These spectra can be used for the detection and quantification of this compound, particularly during chromatographic separation nih.govmdpi.com.

UV-pH titrations have been employed to determine the microspeciation of this compound, quantifying the protonation constants of its imidazole, amino, carboxylate, and thiolate moieties ebi.ac.ukresearchgate.netnih.gov. These studies have revealed the unusually low pKa of the thiolate group in this compound (approximately 1.0-1.4), which is significantly more acidic than in most other natural thiols researchgate.netnih.gov. This low pKa is crucial for its potent antioxidant activity, as it exists predominantly in the reactive thiolate form under physiological conditions nih.gov.

Structural Biology Approaches for Enzyme Characterization

Understanding the biosynthesis of this compound involves studying the enzymes that catalyze its formation, particularly OvoA, the ovothiol sulfoxide (B87167) synthase. Structural biology techniques, such as X-ray crystallography, are essential for elucidating the three-dimensional structure of these enzymes and gaining insights into their catalytic mechanisms.

X-ray Crystallography of OvoA and Substrate Complexes

The first crystal structure of an OvoA enzyme, specifically OvoA from Hydrogenimonas thermophila (OvoATh₂), has been successfully obtained at a resolution of 2.7 Å acs.orgnih.govresearchgate.netsjtu.edu.cnresearchgate.netpdbj.org. This structure was solved in complex with its two substrates, L-histidine and L-cysteine, and a cobalt(II) ion (PDB ID: 8KHQ) acs.orgnih.govsjtu.edu.cnresearchgate.netpdbj.org.

Analysis of the active site in the OvoA·Co²⁺·L-Cys·L-His ternary complex shows the coordination of the metal center by specific histidine residues (H71, H162, and H166) researchgate.net. This structural information is critical for understanding the enzyme's C-S bond formation regioselectivity acs.orgnih.govresearchgate.netsjtu.edu.cnpdbj.org. Comparing the OvoA structure with that of ergothioneine (B1671048) sulfoxide synthases (EgtB) has revealed differences in substrate orientation within the active site, which likely contributes to the distinct regioselectivity of these enzymes acs.orgnih.gov.

Protein Expression and Purification Strategies

To obtain sufficient quantities of pure OvoA enzyme for structural and biochemical studies, efficient protein expression and purification strategies are necessary.

OvoA enzymes from various organisms, such as Hydrogenimonas thermophila (OvoATh₂) and Erwinia tasmaniensis (OvoAEta), have been expressed and purified for characterization acs.orgnih.govsjtu.edu.cnacs.orgacs.org.

Protocols for OvoA expression and purification often involve overexpression in bacterial systems like E. coli acs.orgsjtu.edu.cnacs.orgnih.gov. This typically involves inducing protein production in bacterial cultures acs.orgnih.gov.

Purification strategies commonly utilize affinity chromatography, such as nickel-NTA chromatography, particularly when the recombinant protein is engineered with a histidine tag acs.orgnih.gov. This allows for the selective binding and elution of the target protein. Further purification steps, such as size-exclusion chromatography, may be employed to achieve higher purity for applications like crystallization acs.org. Assessing protein purity is often done using techniques like SDS-PAGE acs.org.

Compound Information

| Compound Name | PubChem CID |

| This compound | 83318 |

| OvoA (enzyme) | - |

Note: PubChem CIDs are typically assigned to chemical compounds, not enzymes. Therefore, a CID for OvoA is not applicable in this context.

Detailed Research Findings (Data Tables)

Based on the search results, here are some data points that can be presented in interactive tables:

Table 1: Selected ¹H NMR Chemical Shifts for this compound (OSH) and Oxidized this compound (OSSO) in D₂O

| Form | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| OSH | βH | 3.210 | dd | 6.9, 16.0 |

| OSH | βH | 3.255 | dd | 5.4, 16.0 |

| OSH | N-CH₃ | 3.707 | d | 0.5 |

| OSH | αH | 4.083 | dd | 5.4, 6.9 |

| OSH | Im 2H | 8.228 | q | 0.5 |

| OSSO | βH | 2.653 | dd | 8.0, 15.6 |

| OSSO | βH | 2.836 | dd | 6.9, 15.6 |

| OSSO | N-CH₃ | 3.653 | s | - |

| OSSO | αH | 3.668 | dd | 6.9, 8.0 |

| OSSO | Im 2H | 7.750 | s | - |

Note: Data compiled from references nih.govmdpi.com.

Table 2: Selected ¹³C NMR Chemical Shifts for this compound Disulfide in D₂O

| Carbon | Chemical Shift (ppm) |

| CH₂ | 25.5 |

| CH₃ | 34.0 |

| CH | 54.5 |

| C | 130.0 |

| C | 134.8 |

| CH | 141.1 |

| C | 173.3 |

Note: Data compiled from reference nih.gov.

Table 3: X-ray Crystallography Data for OvoATh₂·Co²⁺·L-Cys·L-His Complex (PDB ID: 8KHQ)

| Parameter | Value |

| Resolution (Å) | 2.7 |

| PDB ID | 8KHQ |

| Complex Components | OvoATh₂, Co²⁺, L-Cysteine, L-Histidine |

| Metal Coordination | Co²⁺ coordinated by H71, H162, H166 (in OvoATh₂) researchgate.net |

Note: Data compiled from references acs.orgnih.govsjtu.edu.cnresearchgate.netpdbj.org.

These tables summarize some of the detailed research findings obtained through the application of the discussed characterization techniques. The data presented here are illustrative of the type of information obtained through these advanced methodologies, contributing significantly to the understanding of this compound and its associated enzymes.

Molecular and Cellular Biology Techniques